Quetiapine Glucuronide
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Overview
Description
Quetiapine Glucuronide is a metabolite of Quetiapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . Quetiapine undergoes extensive metabolism in the liver, resulting in various metabolites, including this compound . This compound is formed through the process of glucuronidation, which enhances the solubility of Quetiapine, facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quetiapine Glucuronide is synthesized through the enzymatic process of glucuronidation. This involves the conjugation of Quetiapine with glucuronic acid, catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) . The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes in bioreactors. The process includes the incubation of Quetiapine with glucuronic acid in the presence of UGT enzymes under controlled conditions of pH and temperature . The product is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Quetiapine Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Glucuronic acid in the presence of UGT enzymes.
Major Products:
Hydrolysis: Quetiapine and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Quetiapine Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Quetiapine in the body.
Toxicology: Assessing the safety and potential toxic effects of Quetiapine and its metabolites.
Drug Monitoring: Monitoring patient adherence to Quetiapine therapy through urine analysis.
Biochemistry: Investigating the role of UGT enzymes in drug metabolism.
Mechanism of Action
Quetiapine Glucuronide itself does not have significant pharmacological activity. its formation is crucial for the elimination of Quetiapine from the body. The glucuronidation process increases the water solubility of Quetiapine, facilitating its excretion via the kidneys . The primary molecular targets involved in this process are the UGT enzymes .
Comparison with Similar Compounds
Norquetiapine: An active metabolite of Quetiapine with distinct pharmacological activity.
Quetiapine Sulfoxide: Another metabolite formed through the oxidation of Quetiapine.
Uniqueness: Quetiapine Glucuronide is unique in its role in the excretion of Quetiapine. Unlike Norquetiapine, which has pharmacological activity, this compound primarily serves to enhance the solubility and excretion of Quetiapine.
Properties
Molecular Formula |
C27H33N3O8S |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33N3O8S/c31-21-22(32)24(26(34)35)38-27(23(21)33)37-16-15-36-14-13-29-9-11-30(12-10-29)25-17-5-1-3-7-19(17)39-20-8-4-2-6-18(20)28-25/h1-8,21-24,27,31-33H,9-16H2,(H,34,35)/t21-,22-,23+,24-,27+/m0/s1 |
InChI Key |
RLGZULGIHYRLMK-RTCYWULBSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NC4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
C1CN(CCN1CCOCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C3=NC4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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